1-Methylcyclopropanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

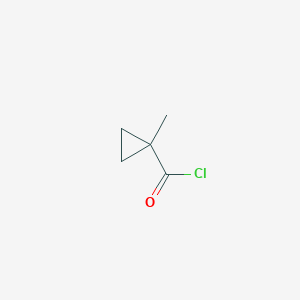

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-5(2-3-5)4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDXPJJHRWOFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509925 | |

| Record name | 1-Methylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16480-05-0 | |

| Record name | 1-Methylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclopropanecarbonyl Chloride (CAS Number 16480-05-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropanecarbonyl chloride, with CAS number 16480-05-0, is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a cyclopropyl ring, a motif of significant interest in the development of novel therapeutics. The strained three-membered ring of the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, with a focus on its application in pharmaceutical research.

Chemical and Physical Properties

This compound is a liquid at room temperature and is characterized by the following properties.[1][2] Proper handling and storage are crucial due to its reactivity and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16480-05-0 | [1] |

| Molecular Formula | C₅H₇ClO | [1] |

| Molecular Weight | 118.56 g/mol | [1] |

| Appearance | Liquid | |

| Purity | ≥97.0% | [1] |

| Boiling Point (Predicted) | 108.3 ± 9.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | N/A |

| SMILES | CC1(CC1)C(=O)Cl | [1] |

| Storage Temperature | Refrigerator |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid. This precursor can be synthesized through various methods, including the cyclopropanation of methacrylic acid derivatives.[3]

Synthesis of 1-Methylcyclopropanecarboxylic Acid

A common method for the preparation of 1-methylcyclopropanecarboxylic acid involves a cyclopropylation reaction of a methacrylate ester followed by hydrolysis. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid

-

Materials: Methacrylic acid (or its ester), trihalomethane (e.g., bromoform or chloroform), a strong base (e.g., sodium hydroxide), a suitable solvent (e.g., water or a biphasic system with a phase-transfer catalyst), and metallic sodium for dehalogenation.

-

Step 1: Cyclopropylation. In a reaction vessel, methacrylic acid or its ester is reacted with a trihalomethane in the presence of a strong base. This reaction proceeds via a dihalocarbene intermediate to form a 2,2-dihalo-1-methylcyclopropanecarboxylate derivative. The reaction conditions are typically mild.[3]

-

Step 2: Dehalogenation. The resulting dihalocyclopropane derivative is then treated with metallic sodium to remove the halogen atoms, yielding the methyl cyclopropionate or related derivative.[3]

-

Step 3: Hydrolysis and Acidification. The ester is subsequently hydrolyzed under basic conditions, followed by acidification to yield 1-methylcyclopropanecarboxylic acid.[3] The product can be purified by distillation or crystallization.

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used chlorinating agents.

Experimental Protocol: Synthesis of this compound from 1-Methylcyclopropanecarboxylic Acid

-

Materials: 1-Methylcyclopropanecarboxylic acid, thionyl chloride (or oxalyl chloride), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).

-

Procedure:

-

To a solution of 1-methylcyclopropanecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

-

Caption: Synthetic pathway for this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent primarily used for the introduction of the 1-methylcyclopropylcarbonyl moiety into various molecules. Its high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Amide Bond Formation

The most common application of this compound in medicinal chemistry is in the formation of amide bonds through reaction with primary or secondary amines. This reaction, often carried out under Schotten-Baumann conditions, is fundamental to the synthesis of a vast number of pharmaceutical compounds.[4][5]

Experimental Protocol: General Procedure for Amide Synthesis

-

Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

-

The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude amide product can be purified by column chromatography or recrystallization.

-

References

- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]

- 2. CYCLOPROPANECARBONYL CHLORIDE,1-METHYL- CAS#: 16480-05-0 [m.chemicalbook.com]

- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. youtube.com [youtube.com]

Synthesis of 1-Methylcyclopropanecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methylcyclopropanecarbonyl chloride, a valuable building block in medicinal chemistry and organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate its preparation and purification in a laboratory setting.

Introduction

This compound is a reactive acyl chloride that serves as a key intermediate for the introduction of the 1-methylcyclopropyl moiety into larger molecules. The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to drug candidates, making this an attractive structural motif in pharmaceutical research. The primary route to this compound involves the conversion of 1-methylcyclopropanecarboxylic acid using a suitable chlorinating agent.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound is the reaction of 1-methylcyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Method A: Using Thionyl Chloride

This method is robust and suitable for larger-scale preparations. Thionyl chloride acts as both the reagent and the solvent.

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclopropanecarboxylic acid (1.0 eq). The condenser outlet should be connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0 - 3.0 eq) to the flask.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approximately 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Method B: Using Oxalyl Chloride

This method is generally milder and is preferred for smaller-scale syntheses or with sensitive substrates. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: The solvent and excess reagents are removed under reduced pressure. The crude product is then purified by distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Methylcyclopropanecarboxylic Acid | C₅H₈O₂ | 100.12 | 183-185 |

| This compound | C₅H₇ClO | 118.56 | Not available |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.5 (s, 3H, CH₃), ~1.2-1.6 (m, 4H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (C=O), ~30 (quaternary C), ~20 (CH₃), ~18 (CH₂) |

| IR (neat) | ν (cm⁻¹): ~1780 (C=O stretch, acid chloride) |

Note: The spectroscopic data is predicted based on analogous structures and general chemical shift/frequency ranges. Actual values may vary.

Purification Workflow

Purification of the synthesized this compound is critical to remove unreacted starting materials and chlorinating agents. The general workflow is outlined below.

Caption: A logical workflow for the purification of this compound.

Safety Considerations

-

1-Methylcyclopropanecarboxylic acid: May cause skin and eye irritation.

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage.

-

Oxalyl chloride: Corrosive and toxic. Reacts violently with water.

-

This compound: Assumed to be corrosive and moisture-sensitive.

-

All manipulations should be performed in a fume hood with appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed protocols and purification workflows are intended to enable researchers to produce this valuable synthetic intermediate with high purity. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

An In-depth Technical Guide to the Molecular Structure of 1-Methylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure of 1-methylcyclopropanecarbonyl chloride (C₅H₇ClO), a reactive acyl chloride incorporating a strained cyclopropane ring. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide leverages predictive models and established principles of organic chemistry to elucidate its structural characteristics. This document presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, to aid in the identification and characterization of this compound. Furthermore, a detailed experimental protocol for its synthesis from 1-methylcyclopropanecarboxylic acid is provided, along with relevant safety information. The presented data and methodologies are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated derivative of a cyclopropane, a unique three-membered ring system characterized by significant ring strain. This inherent strain imparts distinct chemical reactivity to cyclopropane-containing molecules, making them valuable building blocks in organic synthesis. The presence of the acyl chloride functional group, a highly reactive acylating agent, further enhances the synthetic utility of this compound, allowing for the introduction of the 1-methylcyclopropylcarbonyl moiety into a wide range of molecules. This guide aims to provide a comprehensive understanding of the molecular structure of this compound through predicted spectroscopic analysis and to offer a practical synthetic route for its preparation.

Molecular Structure and Properties

The fundamental structural details and key properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 1-methylcyclopropane-1-carbonyl chloride | N/A |

| Chemical Formula | C₅H₇ClO | N/A |

| CAS Number | 16480-05-0 | N/A |

| Molecular Weight | 118.56 g/mol | N/A |

| SMILES | CC1(CC1)C(=O)Cl | N/A |

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following sections present predicted spectroscopic data for this compound. These predictions are based on established empirical rules and computational models, providing a valuable reference for the structural elucidation of this molecule.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for determining the connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons in this compound are presented below. The cyclopropane ring protons are expected to be diastereotopic and will appear as complex multiplets.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~1.5 | Singlet | 3H |

| CH₂ (cyclopropane) | ~1.2 - 1.8 | Multiplet | 4H |

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| C =O | ~175 |

| C -CH₃ (quaternary) | ~30 |

| C H₂ (cyclopropane) | ~20-25 (two signals expected) |

| C H₃ | ~20 |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below. The most characteristic band will be the strong carbonyl stretch of the acyl chloride.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1780 - 1815 | Strong |

| C-H (sp³ stretch) | 2850 - 3000 | Medium-Strong |

| C-Cl (stretch) | 650 - 850 | Medium-Strong |

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[1][2] This is a standard and effective method for the preparation of acyl chlorides.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a general procedure for the synthesis of this compound from 1-methylcyclopropanecarboxylic acid using thionyl chloride. This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[3][4][5]

Materials:

-

1-Methylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent (optional)

-

Dry glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Reactant Addition: To the round-bottom flask, add 1-methylcyclopropanecarboxylic acid (1.0 equivalent). If using a solvent, add anhydrous DCM.

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution/suspension of the carboxylic acid via the dropping funnel. The addition should be performed at room temperature or 0 °C to control the initial exothermic reaction.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive and volatile.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Safety Information

This compound is expected to be a reactive and hazardous compound. As an acyl chloride, it will react violently with water and other nucleophiles, releasing corrosive hydrogen chloride gas.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound based on predicted spectroscopic data. While experimental validation is pending, the provided information serves as a robust starting point for researchers interested in the synthesis and application of this compound. The detailed synthetic protocol offers a practical method for its preparation, enabling further investigation into its chemical properties and potential applications in various fields of chemical research and development. The unique structural features of the 1-methylcyclopropyl moiety, combined with the reactivity of the acyl chloride, make this a compound of significant interest for the construction of complex molecular architectures.

References

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic and Experimental Data for 1-Methylcyclopropanecarbonyl Chloride Remains Largely Undisclosed in Public Domain

For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic and experimental data is critical for the characterization and utilization of chemical compounds. However, a thorough investigation for such data on 1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0) reveals a significant lack of publicly available information, hindering the creation of a detailed technical guide.

While the identity of this compound is confirmed with a molecular formula of C₅H₇ClO and a molecular weight of 118.56 g/mol , specific quantitative spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), are not available in public scientific databases.[1][2] Chemical suppliers list the compound for sale and indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request, but this information is not part of the public record.[3][4]

This absence of foundational data precludes the summarization of quantitative information into structured tables for comparative analysis. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are not publicly documented.

Consequently, the core requirements for an in-depth technical guide, including data presentation in tabular format and detailed experimental methodologies, cannot be met at this time.

Logical Workflow for Compound Characterization

In the absence of specific experimental workflows for this compound, a generalized logical workflow for the characterization of a novel or uncharacterized chemical compound is presented below. This diagram illustrates the typical sequence of analytical techniques employed to elucidate the structure and purity of a chemical entity.

Caption: A generalized workflow for the synthesis, purification, and structural characterization of a chemical compound.

This report underscores the current limitations in accessing detailed public data for this compound. Researchers requiring this information would likely need to synthesize the compound and perform the necessary spectroscopic analyses independently or obtain the data directly from a commercial supplier.

References

An In-depth Technical Guide to 1-Methylcyclopropane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 1-Methylcyclopropane-1-carbonyl chloride

Introduction

1-Methylcyclopropane-1-carbonyl chloride is a reactive acyl chloride containing a strained cyclopropane ring. This structural motif is of significant interest in medicinal chemistry and drug development. The cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, making it a valuable component in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 1-methylcyclopropane-1-carbonyl chloride, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-methylcyclopropane-1-carbonyl chloride and its precursor, 1-methylcyclopropane-1-carboxylic acid, is provided below.

| Property | 1-Methylcyclopropane-1-carbonyl chloride | 1-Methylcyclopropane-1-carboxylic acid |

| IUPAC Name | 1-methylcyclopropane-1-carbonyl chloride | 1-methylcyclopropane-1-carboxylic acid |

| CAS Number | 16480-05-0 | 6914-76-7 |

| Molecular Formula | C₅H₇ClO | C₅H₈O₂ |

| Molecular Weight | 118.56 g/mol | 100.12 g/mol |

| Appearance | Not specified (typically a liquid) | Colorless crystalline solid or liquid |

| Boiling Point | Not specified | 185 °C |

| Melting Point | Not specified | 32 °C |

| Purity | Typically >97.0% | >95% |

Synthesis

The synthesis of 1-methylcyclopropane-1-carbonyl chloride is typically achieved through a two-step process, starting from readily available precursors. The first step involves the synthesis of 1-methylcyclopropane-1-carboxylic acid, which is then converted to the target acyl chloride.

Logical Synthesis Workflow

References

physical and chemical properties of 1-Methylcyclopropanecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methylcyclopropanecarbonyl chloride, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound, information from its close structural analog, cyclopropanecarbonyl chloride, is included for reference and comparison, and is clearly noted.

Compound Identification and Descriptors

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 16480-05-0 | [1] |

| Molecular Formula | C5H7ClO | [1] |

| Molecular Weight | 118.56 g/mol | |

| SMILES | CC1(CC1)C(=O)Cl | [1] |

| InChIKey | Not available |

Physical Properties

| Property | Value (for Cyclopropanecarbonyl chloride) | Reference |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 119 °C (lit.) | [2] |

| Density | 1.152 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.452 (lit.) |

Chemical Properties and Reactivity

This compound is a reactive acyl chloride. The presence of the strained cyclopropane ring and the electrophilic carbonyl group dictates its chemical behavior.

-

Reactivity with Nucleophiles: As an acyl chloride, it is expected to react readily with a wide range of nucleophiles (e.g., alcohols, amines, water) to form corresponding esters, amides, and carboxylic acids. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic acyl substitution.

-

Moisture Sensitivity: This compound is expected to be highly sensitive to moisture. It will react violently with water to produce 1-methylcyclopropanecarboxylic acid and corrosive hydrochloric acid gas.[3][4]

-

Stability: It should be stored under an inert atmosphere in a cool, dry place away from moisture and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and alcohols are incompatible with this type of compound.[3]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3][4]

Spectroscopic Data

Experimental spectroscopic data for this compound is not available in the reviewed sources. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl group protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (a complex multiplet pattern).

-

¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon at a downfield chemical shift, in addition to signals for the methyl carbon and the carbons of the cyclopropane ring.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in an acyl chloride is expected in the region of 1780-1815 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]

Reaction:

1-Methylcyclopropanecarboxylic acid + Chlorinating Agent → this compound + Byproducts

Detailed Methodology (General Procedure):

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is charged with 1-methylcyclopropanecarboxylic acid. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.

-

Addition of Chlorinating Agent: Thionyl chloride (approximately 1.2 to 1.5 molar equivalents) is added dropwise to the carboxylic acid at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) for a period of 1 to 3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Work-up and Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

While specific examples for this compound are not detailed in the available literature, its structural motif is of significant interest in medicinal chemistry. The cyclopropane ring is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity of a drug candidate to its target. As a reactive intermediate, this compound is a valuable building block for introducing the 1-methylcyclopropylcarbonyl moiety into larger, more complex molecules with potential therapeutic applications.

Safety and Handling

The following safety and handling information is based on data for cyclopropanecarbonyl chloride and should be considered relevant for this compound.

-

GHS Hazard Classification: Expected to be classified as a flammable liquid, corrosive to metals, acutely toxic (oral, dermal, inhalation), and causing severe skin burns and eye damage.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[3] Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge. Do not breathe mist, vapors, or spray.[3][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere. Keep away from incompatible materials.[3]

-

Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Do not use water for cleanup.[3]

Caption: General reaction with a nucleophile.

References

- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]

- 2. Shiva Pharmachem Ltd. [shivapharmachem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Safety and Handling of 1-Methylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0), a reactive acyl chloride used in pharmaceutical and chemical synthesis.[1] Due to limited specific data for this compound, information from its parent compound, Cyclopropanecarbonyl chloride (CAS No. 4023-34-1), is also referenced and noted where applicable.

Hazard Identification and Classification

This compound is a hazardous chemical that presents multiple risks. It is classified as a flammable liquid and vapor, is toxic or harmful if swallowed, and causes severe skin burns and eye damage.[2][3] The substance is also moisture-sensitive and reacts violently with water, liberating toxic gases such as hydrogen chloride.[2][4][5] It is a lachrymator, meaning it can cause tearing.[4]

GHS Hazard Classification Summary

The following table summarizes the GHS classifications, primarily based on data for the closely related Cyclopropanecarbonyl chloride.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapour.[2][6] |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed OR H302: Harmful if swallowed.[2][3] |

| Skin Corrosion / Irritation | Category 1A or 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[2] |

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes available data for the target compound and its parent compound for comparison.

| Property | This compound | Cyclopropanecarbonyl chloride |

| CAS Number | 16480-05-0[1] | 4023-34-1[7] |

| Molecular Formula | C₅H₇ClO[1] | C₄H₅ClO[7] |

| Molecular Weight | 118.56 g/mol [1] | 104.53 g/mol [7] |

| Appearance | - | Colorless to pale yellow liquid[7] |

| Boiling Point | 108.3±9.0 °C (Predicted)[8] | 119-121 °C[7] |

| Density | 1.212±0.06 g/cm³ (Predicted)[8] | 1.152 g/mL at 25 °C |

| Flash Point | - | 23 °C / 73.4 °F[9] |

| Refractive Index | - | n20/D 1.452 |

| Solubility | - | Reacts violently with water; soluble in organic solvents like ether and benzene.[7][10] |

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9] The work area should be equipped with an eyewash station and a safety shower.[9][11]

-

Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[12] Contact lenses should not be worn.[12]

-

Skin Protection : Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) and clothing to prevent skin contact. A flame-retardant lab coat is recommended.[13]

-

Respiratory Protection : If there is a risk of inhalation despite engineering controls, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[9][11]

Safe Handling Practices

-

Avoid all personal contact, including inhalation.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][12]

-

Use explosion-proof electrical and lighting equipment.[6][9]

-

Ground and bond containers and receiving equipment to prevent static electricity discharges, which can cause fires.[6][8]

-

Use only non-sparking tools.[6]

-

Prevent contact with water and moisture.[9] Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Do not eat, drink, or smoke in the handling area.[12]

-

Wash hands thoroughly after handling.[13]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area, away from incompatible substances.[8][12]

-

Store in a refrigerator (2-8°C) in a designated flammables area.[9]

-

Protect from moisture.[9]

-

Incompatible Materials : Strong oxidizing agents, strong bases, alcohols, and water.[8][9]

Emergency Procedures

Immediate and appropriate action is critical in case of an emergency.

First Aid Measures

-

Inhalation : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][15]

-

Skin Contact : Immediately flush the skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use a safety shower if available. Seek immediate medical attention.[8][12]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15][16]

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][15] Do not use water , as the substance reacts violently with it.[4][15]

-

Specific Hazards : The vapor is flammable and may travel a considerable distance to an ignition source and flash back.[9][12] Containers may explode when heated.[9] Combustion produces toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9][12]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[8][9]

Accidental Release Measures

-

Evacuate all non-essential personnel from the area and move upwind.[12]

-

Wear full personal protective equipment (See Section 3.1).

-

Ventilate the area.

-

Contain the spill using a non-combustible absorbent material like dry sand or earth. Do not use water.[8][12]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

Disposal Considerations

-

Disposal of this compound and its containers must be handled as hazardous waste.

-

Consult with a licensed professional waste disposal service.[18]

-

Disposal should be in accordance with all applicable federal, state, and local regulations.[12][14]

-

Do not dispose of into sewer systems.[13]

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is used to estimate the acute oral toxicity of a substance.[6]

-

Principle : The method involves a stepwise procedure with a limited number of animals per step. The outcome of one step determines the dose for the next. The goal is to identify a dose that causes mortality or evident toxicity, allowing for classification into one of several toxicity classes defined by LD50 cut-off values.[6]

-

Methodology : The test substance is administered orally by gavage to a group of fasted animals (typically rats), starting at a defined dose level (e.g., 300 mg/kg).[15] Animals are observed for signs of toxicity and mortality for up to 14 days.[15] Depending on the outcome (e.g., number of mortalities), the dose for the next group is either increased or decreased, or the test is concluded. This approach minimizes the number of animals required while still providing sufficient information for hazard classification.[14]

In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This in vitro test is used to identify corrosive chemicals without the use of live animals.[12][17]

-

Principle : The test is based on the premise that corrosive chemicals can penetrate the outer layer of the skin (stratum corneum) and are toxic to the underlying cells.[12][17] It uses a commercially available model of reconstructed human epidermis (RhE), which mimics the properties of human skin.[12][17]

-

Methodology : The test chemical is applied directly to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 60 minutes).[11] After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay, typically the MTT assay.[17] In this assay, a vital dye (MTT) is converted by living cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. A chemical is classified as corrosive if cell viability falls below defined thresholds (e.g., less than 50% viability after 3 minutes of exposure).[11][17]

Workflow and Relationship Diagrams

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopropanecarbonyl chloride Supplier in India [4023-34-1] [ketonepharma.com]

- 8. CYCLOPROPANECARBONYL CHLORIDE,1-METHYL- CAS#: 16480-05-0 [m.chemicalbook.com]

- 9. scantox.com [scantox.com]

- 10. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. x-cellr8.com [x-cellr8.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. umwelt-online.de [umwelt-online.de]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. senzagen.com [senzagen.com]

- 18. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylcyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride, is a valuable building block in organic synthesis, particularly in the construction of molecules with pharmaceutical and agrochemical relevance. The incorporation of the strained 1-methylcyclopropyl moiety can impart unique conformational constraints and metabolic stability to target molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis from its carboxylic acid precursor, its physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery, supported by the known biological activities of related cyclopropane-containing compounds.

Introduction: The Significance of the 1-Methylcyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry.[1][2] Its rigid structure provides a level of conformational constraint that can enhance the binding affinity and selectivity of a molecule for its biological target.[3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[3] The addition of a methyl group to the cyclopropane ring, as in this compound, introduces an additional stereochemical feature and can further influence the molecule's interaction with biological systems. This guide focuses on this compound as a key intermediate for introducing this valuable structural motif.

Discovery and History

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the table below. Spectroscopic data, while not available from a primary literature source for this specific compound, can be inferred from data for structurally similar compounds like cyclopropanecarbonyl chloride.

| Property | Value |

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 118.56 g/mol |

| CAS Number | 16480-05-0 |

| Appearance | Likely a colorless to light yellow liquid |

| Boiling Point | Not reported, but expected to be similar to or slightly higher than cyclopropanecarbonyl chloride (119 °C) |

| Density | Not reported |

Spectroscopic Data (Predicted)

-

¹H NMR: Similar to cyclopropanecarbonyl chloride, with the addition of a singlet for the methyl group protons.

-

¹³C NMR: Expected to show signals for the methyl carbon, the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the carbonyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom and the cyclopropyl ring.

Experimental Protocols

Synthesis of 1-Methylcyclopropanecarboxylic Acid

A common route to 1-methylcyclopropanecarboxylic acid involves the cyclopropanation of a suitable precursor followed by hydrolysis. The following is a representative protocol adapted from patent literature.

Reaction Scheme:

Caption: Synthesis of 1-Methylcyclopropanecarboxylic Acid.

Protocol:

-

Cyclopropanation: To a stirred solution of methacrylic acid and a phase-transfer catalyst in a suitable organic solvent, a solution of sodium hydroxide is added. Chloroform is then added dropwise at a controlled temperature. The reaction is monitored until completion.

-

Work-up and Isolation of Intermediate: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid.

-

Reductive Dehalogenation: The dihalogenated intermediate is dissolved in a suitable solvent and treated with a reducing agent, such as sodium in liquid ammonia, to afford 1-methylcyclopropanecarboxylic acid.

-

Purification: The final product is purified by distillation or recrystallization.

Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The following protocol is a general method applicable to the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

Reaction Setup: A reaction flask is charged with 1-methylcyclopropanecarboxylic acid and a catalytic amount of N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Addition of Chlorinating Agent: Oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is allowed to proceed until gas evolution ceases.

-

Work-up and Purification: The excess chlorinating agent and solvent are removed under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate for the introduction of the 1-methylcyclopropylcarbonyl moiety into larger molecules. This is typically achieved through acylation reactions with various nucleophiles.

Synthesis of Amides and Esters

The high reactivity of the acyl chloride allows for the facile synthesis of amides and esters, which are common functional groups in drug molecules.

Reaction Workflow:

Caption: General Acylation Reactions.

Role in Medicinal Chemistry

While specific biological activities of this compound itself have not been reported, the 1-methylcyclopropyl group is a valuable pharmacophore. Its incorporation into drug candidates can lead to:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock the molecule in a bioactive conformation, leading to stronger interactions with the target protein.[3]

-

Improved Metabolic Stability: The cyclopropyl group is less susceptible to enzymatic degradation compared to more flexible alkyl chains.[3]

-

Modulation of Physicochemical Properties: The introduction of the 1-methylcyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for drug absorption and distribution.

The diverse biological activities of cyclopropane-containing molecules, including antibacterial, antiviral, and anticancer properties, underscore the potential of building blocks like this compound in the development of new therapeutics.[1][2]

Signaling Pathways and Biological Targets

Direct interactions of this compound with specific signaling pathways have not been documented. However, as a reactive electrophile, it would be expected to react non-specifically with biological nucleophiles in vitro. Its primary role is as a synthetic intermediate to construct more complex molecules that are designed to interact with specific biological targets. The cyclopropane moiety is known to be present in molecules that target a wide range of proteins, including enzymes and receptors.[1] The specific signaling pathway modulated would depend on the overall structure of the final molecule synthesized using this building block.

Logical Relationship of Application:

References

An In-depth Technical Guide to the Reactivity Profile of 1-Methylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride, serves as a valuable building block in organic synthesis, enabling the introduction of the 1-methylcyclopropyl moiety into a diverse range of molecular architectures. This document provides a comprehensive overview of its reactivity profile, intended to guide researchers, scientists, and drug development professionals in its effective utilization. The core of this guide focuses on its synthesis, stability, and characteristic reactions, including nucleophilic acyl substitution and Friedel-Crafts acylation. Detailed experimental methodologies, quantitative data where available, and visual representations of reaction pathways are presented to facilitate a thorough understanding of its chemical behavior.

Introduction

Acyl chlorides are a class of highly reactive carboxylic acid derivatives widely employed in organic synthesis for the formation of esters, amides, and ketones. This compound (CAS No. 16480-05-0) is of particular interest due to the presence of a strained cyclopropane ring, which can influence the reactivity of the acyl chloride and impart unique conformational and metabolic properties to the resulting molecules. Its application is particularly relevant in the design and synthesis of novel therapeutic agents and other fine chemicals. This guide aims to consolidate the available technical information on the reactivity of this compound, providing a practical resource for laboratory applications.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from readily available precursors.

Synthesis of 1-Methylcyclopropanecarboxylic Acid

The precursor, 1-methylcyclopropanecarboxylic acid, can be synthesized via several routes. One common method involves the cyclopropanation of methacrylic acid or its esters, followed by hydrolysis.

Table 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

| Reactants | Reagents and Conditions | Product Yield | Reference |

| Methacrylic acid, Chloroform, Sodium hydroxide | Phase-transfer catalyst, heat | Not specified | General |

| 2,2-Dichloro-1-methylcyclopropylnitrile | Sodium metal, followed by acidic or basic hydrolysis | 92.7% (nitrile), 93.1% (acid) | [1] |

dot

References

In-Depth Technical Guide to the Theoretical Study of 1-Methylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical investigation of 1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride containing a strained cyclopropane ring. Due to the limited availability of experimental and theoretical data in existing literature, this document details an in silico study employing quantum chemical calculations to elucidate the molecule's structural, vibrational, and electronic properties. The methodologies presented herein serve as a robust framework for the computational analysis of similar small organic molecules. All quantitative data, including optimized geometric parameters, calculated vibrational frequencies, and predicted NMR chemical shifts, are systematically tabulated for clarity and comparative analysis. Furthermore, a detailed workflow of the theoretical study is visualized to guide researchers in applying similar computational strategies.

Introduction

This compound is an intriguing molecule for theoretical study due to the presence of two key reactive moieties: the highly strained cyclopropane ring and the electrophilic acyl chloride group. The inherent ring strain of the cyclopropane ring, with its 60° C-C-C bond angles, significantly influences the molecule's geometry and reactivity.[1][2] The acyl chloride functional group is a versatile precursor in organic synthesis, readily undergoing nucleophilic acyl substitution. A thorough understanding of the molecule's conformational preferences, vibrational modes, and electronic structure is paramount for predicting its reactivity and for the rational design of novel synthetic pathways and chemical entities in drug discovery and materials science.

This guide presents a detailed theoretical analysis of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying organic molecules.[3]

Computational Methodology

In the absence of specific experimental protocols for this compound, a detailed computational protocol was established to generate theoretical data.

2.1. Software

All quantum chemical calculations were performed using a suitable computational chemistry software package (e.g., Gaussian, ORCA, or GAMESS).

2.2. Level of Theory

To achieve a balance between computational cost and accuracy, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed. This hybrid functional is well-established for providing reliable geometries and vibrational frequencies for organic molecules.

2.3. Basis Set

The 6-31G(d) basis set was used for all calculations. This Pople-style basis set includes polarization functions on heavy atoms, which are essential for accurately describing the geometry and electronic properties of molecules with strained rings and electronegative atoms.

2.4. Geometry Optimization

A full geometry optimization was performed in the gas phase to locate the minimum energy structure of this compound. The convergence criteria were set to the software's default values, ensuring a stationary point on the potential energy surface was reached.

2.5. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum (i.e., no imaginary frequencies). The calculated frequencies also provide a theoretical infrared (IR) spectrum.

2.6. NMR Chemical Shift Calculation

The GIAO (Gauge-Including Atomic Orbital) method was used to calculate the isotropic shielding constants at the B3LYP/6-31G(d) level of theory. The calculated shielding constants were then converted to chemical shifts (δ) by referencing them to the shielding constant of tetramethylsilane (TMS) calculated at the same level of theory.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow employed in this theoretical study.

Caption: Computational workflow for the theoretical study of this compound.

Results and Discussion

4.1. Optimized Molecular Geometry

The geometry of this compound was optimized to its lowest energy conformation. The key structural parameters are presented in Table 1. The C-C bond lengths within the cyclopropane ring are consistent with the high degree of ring strain. The C=O bond length is typical for an acyl chloride.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length (Å) | |||

| C(ring) | C(ring) | ~1.51 | |

| C(ring) | C(carbonyl) | ~1.49 | |

| C(carbonyl) | O | ~1.19 | |

| C(carbonyl) | Cl | ~1.80 | |

| C(ring) | C(methyl) | ~1.52 | |

| Bond Angle (°) | |||

| C(ring) | C(ring) | C(ring) | |

| C(ring) | C(carbonyl) | O | |

| C(ring) | C(carbonyl) | Cl | |

| O | C(carbonyl) | Cl |

4.2. Vibrational Analysis

The calculated vibrational frequencies were all positive, confirming the optimized structure as a true minimum on the potential energy surface. The most prominent calculated vibrational frequencies are listed in Table 2. The characteristic C=O stretching frequency for acyl chlorides is predicted at a high wavenumber, which is consistent with experimental observations for similar compounds.[4]

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1815 |

| C-Cl Stretch | ~750 |

| CH₃ Asymmetric Stretch | ~2980 |

| CH₃ Symmetric Stretch | ~2900 |

| Cyclopropane Ring Breathing | ~1200 |

4.3. NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in Tables 3 and 4, respectively. The chemical shifts are reported relative to TMS. The protons and carbons of the cyclopropane ring are predicted to be in the upfield region, as expected. The carbonyl carbon exhibits a characteristic downfield chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| CH₃ | ~1.3 |

| CH₂(ring) | ~1.0 - 1.5 |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| C(quat, ring) | ~30 |

| CH₂(ring) | ~20 |

| CH₃ | ~25 |

Conclusion

This technical guide has presented a comprehensive theoretical study of this compound using quantum chemical calculations. The optimized geometry, vibrational frequencies, and NMR chemical shifts have been calculated and presented in a structured format. The computational workflow and methodologies detailed herein provide a valuable resource for researchers and scientists engaged in the study of small organic molecules, particularly where experimental data is scarce. The theoretical data generated in this work can aid in the interpretation of experimental spectroscopic data and provide insights into the reactivity and properties of this and related compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]

- 4. reddit.com [reddit.com]

An In-depth Technical Guide to 1-Methylcyclopropanecarbonyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0) is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. The incorporation of the 1-methylcyclopropylcarbonyl moiety can significantly influence the pharmacological profile of a molecule. The strained cyclopropane ring offers a unique conformational rigidity and can impact metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data for researchers in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 1-methylcyclopropanecarboxylic acid, are presented in Table 1.

Table 1: Physicochemical Data

| Property | This compound | 1-Methylcyclopropanecarboxylic acid |

| CAS Number | 16480-05-0 | 6914-76-7 |

| Molecular Formula | C₅H₇ClO | C₅H₈O₂ |

| Molecular Weight | 118.56 g/mol | 100.12 g/mol |

| Appearance | Colorless liquid (predicted) | Colorless crystalline solid or liquid |

| Boiling Point | 108.3 ± 9.0 °C (Predicted)[1] | 183-185 °C |

| Density | 1.212 ± 0.06 g/cm³ (Predicted)[1] | 1.079 g/cm³ |

| Storage Temperature | Refrigerator[2] | Room Temperature |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 1-methylcyclopropanecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to the formation of volatile byproducts, which simplifies product purification.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

1-methylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or neat thionyl chloride can be used as solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylcyclopropanecarboxylic acid (1.0 equivalent).

-

Slowly add an excess of thionyl chloride (1.5-2.0 equivalents). The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to a gentle reflux (approximately 50-60 °C).

-

Continue heating for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Expected Yield: >90%

A workflow for this synthesis is depicted in the following diagram:

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data for analogous compounds and general principles.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for the methyl protons (singlet) and the cyclopropyl methylene protons (multiplets). |

| ¹³C NMR | A signal for the carbonyl carbon (downfield), the quaternary cyclopropyl carbon, the methyl carbon, and the cyclopropyl methylene carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1780-1815 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of Cl• and CO. |

Applications in Drug Development

The 1-methylcyclopropylcarbonyl group is an attractive scaffold in medicinal chemistry. The cyclopropane ring can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering a distinct three-dimensional profile. The methyl group provides an additional point for interaction or can be used to fine-tune lipophilicity.

The high reactivity of this compound makes it a versatile intermediate for the synthesis of a variety of derivatives, including amides, esters, and ketones. These derivatives can be explored for a wide range of biological activities. For example, the reaction with primary or secondary amines readily yields the corresponding amides, a common functional group in many drug molecules.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxamide

Materials:

-

This compound

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of a concentrated aqueous solution of ammonia with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude 1-methylcyclopropanecarboxamide.

-

The product can be further purified by recrystallization or chromatography.

A logical workflow for this amidation reaction is presented below:

Safety Information

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.[2]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its preparation from the corresponding carboxylic acid is straightforward, and its high reactivity allows for the facile synthesis of a diverse range of derivatives. The unique structural features of the 1-methylcyclopropylcarbonyl moiety make it an important component for the design of new therapeutic agents with improved pharmacological properties. This guide provides the essential technical information for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Methodological & Application

Acylation Reactions with 1-Methylcyclopropanecarbonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropanecarbonyl chloride is a reactive acylating agent of significant interest in medicinal chemistry and drug development. The incorporation of the 1-methylcyclopropyl moiety can impart unique pharmacological properties to a molecule, including enhanced metabolic stability, increased potency, and improved membrane permeability. This document provides detailed application notes and experimental protocols for the utilization of this compound in three principal types of acylation reactions: Friedel-Crafts acylation of arenes, N-acylation of amines, and O-acylation of phenols.

These protocols are intended to serve as a comprehensive guide for researchers, offering insights into reaction setup, monitoring, workup, and purification, supplemented with quantitative data and mechanistic diagrams to facilitate successful synthesis and exploration of novel chemical entities.

Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. Using this compound, this reaction allows for the synthesis of aryl 1-methylcyclopropyl ketones, which are valuable intermediates in the development of new therapeutic agents. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion.

General Reaction Scheme

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of (1-Methylcyclopropyl)(phenyl)methanone

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

-

Addition of Arene: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford the pure (1-methylcyclopropyl)(phenyl)methanone.

Quantitative Data

| Arene | Product | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzene | (1-Methylcyclopropyl)(phenyl)methanone | AlCl₃ | DCM | 2 | RT | 75-85 |

N-Acylation of Amines

N-acylation is a fundamental reaction for the formation of amides, which are prevalent in a vast number of pharmaceuticals. The reaction of this compound with primary or secondary amines provides a direct route to N-substituted 1-methylcyclopropanecarboxamides. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. A base is often employed to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

References

Application Notes and Protocols: The Use of 1-Methylcyclopropanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0) is a highly reactive and versatile building block increasingly employed in the synthesis of pharmaceutical intermediates. The incorporation of the 1-methylcyclopropyl moiety can significantly influence the physicochemical and pharmacological properties of a drug candidate. The strained cyclopropane ring can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule, making it a desirable feature in modern drug design.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted 1-methylcyclopropanecarboxamides, a common structural motif in various active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

This compound is a valuable reagent for the acylation of a wide range of nucleophiles, particularly amines and alcohols. This reactivity is harnessed to introduce the 1-methylcyclopropylcarbonyl group into target molecules, a key step in the synthesis of numerous pharmaceutical agents.

Synthesis of Carboxamide Derivatives: The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the formation of stable amide bonds. These carboxamide functionalities are present in a diverse array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

Experimental Protocols